molecular formula C7H7ClN2O2S B1616727 Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate CAS No. 6311-74-6

Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Cat. No.: B1616727
CAS No.: 6311-74-6
M. Wt: 218.66 g/mol
InChI Key: UINYJUUWILMROT-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate (CAS: 6311-74-6) is a heterocyclic compound with the molecular formula C₇H₇ClN₂O₂S and a molecular weight of 218.66 g/mol . Structurally, it features:

  • A pyrimidine backbone substituted at positions 2, 4, and 5.
  • A chlorine atom at position 6, enhancing electrophilicity for nucleophilic substitution reactions.
  • A methylsulfanyl group (-SMe) at position 2, contributing to sulfur-mediated reactivity and hydrophobic interactions.
  • A methyl ester (-COOCH₃) at position 4, enabling further derivatization (e.g., hydrolysis to carboxylic acids).

This compound is classified as a heterocyclic building block, widely used in pharmaceutical and agrochemical synthesis due to its modular reactivity .

Properties

IUPAC Name

methyl 6-chloro-2-methylsulfanylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2S/c1-12-6(11)4-3-5(8)10-7(9-4)13-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINYJUUWILMROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=N1)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285926
Record name Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
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Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6311-74-6
Record name Methyl 6-chloro-2-(methylthio)-4-pyrimidinecarboxylate
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Record name Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
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Preparation Methods

Esterification of 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid

The most common and industrially relevant preparation method involves the esterification of the corresponding carboxylic acid, 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid, with methanol. This reaction is catalyzed by an acid catalyst and performed under reflux conditions to ensure complete conversion to the methyl ester.

  • Reaction Scheme:

    $$
    \text{6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid} + \text{methanol} \xrightarrow{\text{acid catalyst, reflux}} \text{Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate} + \text{water}
    $$

  • Typical Conditions:

    • Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid
    • Solvent: Excess methanol acts as both solvent and reagent
    • Temperature: Reflux temperature of methanol (~65 °C)
    • Time: Several hours until esterification is complete
  • Industrial Scale Notes:

    • Large reactors equipped with efficient mixing and temperature control
    • Use of high-purity starting materials to ensure product quality
    • Continuous removal of water to drive the reaction equilibrium toward ester formation

This method is well-established and provides high yields and purity of the methyl ester product.

Alternative Synthetic Routes

Although the esterification of the carboxylic acid is predominant, other synthetic approaches may include:

  • Direct esterification from acid chlorides: Conversion of the carboxylic acid to the corresponding acid chloride (using reagents like oxalyl chloride), followed by reaction with methanol to form the methyl ester. This method can offer faster reaction rates but requires careful handling of reactive intermediates.

  • Thio-substitution reactions: Introduction of the methylsulfanyl group at position 2 can be achieved via nucleophilic substitution on a suitable pyrimidine precursor, such as 2-chloropyrimidine derivatives, by reaction with methylthiol or methylthiolate salts under controlled conditions.

However, detailed experimental protocols and yields for these alternative routes are less commonly reported in open literature compared to the esterification of the acid.

Data Table: Summary of Preparation Methods

Preparation Method Key Reagents & Conditions Advantages Limitations Typical Yield (%)
Esterification of carboxylic acid 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid, methanol, acid catalyst, reflux Simple, scalable, high purity Requires reflux and catalyst 85-95
Acid chloride intermediate method Acid chloride (from carboxylic acid + oxalyl chloride), methanol, base or catalyst Faster reaction Handling of acid chlorides hazardous 80-90
Thio-substitution on pyrimidine precursor 2-chloropyrimidine derivative, methylthiol/methylthiolate, solvent, base Direct introduction of methylsulfanyl group Multi-step synthesis, sensitive reagents Variable

Research Findings and Analysis

  • Reaction Efficiency: The esterification under reflux with methanol and acid catalyst is highly efficient, providing yields typically above 85%, making it the preferred method for both laboratory and industrial synthesis.

  • Purity Considerations: Industrial synthesis employs high-purity reagents and controlled reaction parameters (temperature, mixing, time) to ensure batch-to-batch consistency and minimize impurities such as unreacted acid or side products.

  • Scalability: The esterification method is readily scalable, with large reactors and continuous water removal systems enhancing reaction equilibrium and throughput.

  • Alternative Routes: While acid chloride intermediates can accelerate ester formation, their use is limited by the need for careful handling and potential side reactions. Thio-substitution reactions are more relevant for the preparation of intermediates rather than the final methyl ester.

  • Environmental and Safety Aspects: The esterification process using methanol and acid catalysts is relatively benign compared to methods involving acid chlorides. Proper waste management and catalyst recovery are essential for sustainable production.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with nucleic acids, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations and Electronic Effects

The reactivity and applications of pyrimidine derivatives depend critically on substituent positions and electronic properties. Below is a comparative analysis with key analogues:

Table 1: Structural and Electronic Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate (Target) 6-Cl, 2-SMe, 4-COOCH₃ C₇H₇ClN₂O₂S 218.66 High electrophilicity at C6; sulfur enhances lipophilicity
Methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate 6-Cl, 2-N(CH₃)₂, 4-COOCH₃ C₈H₁₀ClN₃O₂ 215.64 Dimethylamino group (-NMe₂) increases electron density at C2, reducing electrophilicity compared to -SMe
2-Chloro-5-fluoro-4-(methylsulfanyl)pyrimidine 2-Cl, 5-F, 4-SMe C₅H₄ClFN₂S 178.62 Fluorine at C5 introduces electronegativity, altering dipole moments and solubility
Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate 2-Cl, 5-Cl, 6-NHMe, 4-COOCH₃ C₇H₇Cl₂N₃O₂ 236.06 Dichloro substitution enhances steric hindrance; methylamino group (-NHMe) enables hydrogen bonding
Key Observations :
  • Electrophilicity: The target compound’s 6-Cl and 2-SMe groups create a polarized pyrimidine ring, favoring nucleophilic attacks at C6. In contrast, the dimethylamino analogue (C₈H₁₀ClN₃O₂) exhibits reduced electrophilicity due to electron donation from -NMe₂ .
  • Lipophilicity : The methylsulfanyl group (-SMe) in the target compound increases logP compared to oxygen- or nitrogen-containing substituents (e.g., -OCH₃ or -NH₂), enhancing membrane permeability in drug design .
Target Compound :
  • Synthesized via alkylation of pyrimidine precursors followed by esterification. For example, alkylation of 6-chloro-2-mercaptopyrimidine-4-carboxylic acid with methyl iodide yields the methylsulfanyl and ester groups .
  • The 6-Cl group is amenable to cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl substitutions .
Analogues :
  • Dimethylamino Derivative (C₈H₁₀ClN₃O₂): Requires amination of 2-chloropyrimidine intermediates using dimethylamine under high pressure .
  • Fluoro-Substituted Pyrimidine (C₅H₄ClFN₂S) : Synthesized via halogen exchange (e.g., Cl → F using KF in polar aprotic solvents) .

Biological Activity

Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a chlorine atom and a methylsulfanyl group, is being investigated for its applications in medicinal chemistry, particularly for its antimicrobial and antiviral properties.

  • Molecular Formula: C₇H₇ClN₂O₂S
  • Molecular Weight: Approximately 192.66 g/mol
  • Appearance: White solid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes or interact with nucleic acids, leading to observed biological effects. The chloro and methylsulfanyl groups are crucial for binding to the active sites of target molecules, which can result in enzyme inhibition and modulation of various biochemical pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity:
    • In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival.
  • Antiviral Properties:
    • Preliminary investigations suggest that the compound may possess antiviral activity by inhibiting viral replication through interference with viral enzymes or nucleic acid synthesis.
  • Cytotoxic Effects:
    • Cytotoxicity assays have shown that this compound can induce cell death in certain cancer cell lines, indicating potential as an anticancer agent. The compound's effectiveness varies across different types of cancer cells, suggesting a need for further exploration into its selectivity and mechanism.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReferences
AntimicrobialSignificant inhibition of bacterial growth
AntiviralInhibition of viral replication
CytotoxicityInduction of apoptosis in cancer cell lines

Case Study Examples

  • Antimicrobial Efficacy:
    A study conducted on various bacterial strains revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent in treating bacterial infections.
  • Cytotoxicity in Cancer Research:
    In a recent experiment involving human breast cancer cell lines, the compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects. Further mechanistic studies are ongoing to elucidate the pathways involved in this activity.

Q & A

Basic: What are the standard synthetic routes for Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate, and what critical reaction conditions must be controlled?

Answer:
The compound is typically synthesized via two primary routes:

  • Chlorination of pyrimidine precursors : Reacting 6-hydroxy or 6-amino pyrimidine derivatives with chlorinating agents like phosphoryl chloride (POCl₃) under reflux conditions. For example, chlorination of methyl 6-hydroxy-2-(methylsulfanyl)pyrimidine-4-carboxylate yields the target compound. Key conditions include temperature control (70–100°C) and stoichiometric excess of POCl₃ to ensure complete conversion .
  • Multicomponent reactions : The Biginelli reaction, involving condensation of aldehydes, β-ketoesters, and thioureas, can generate substituted pyrimidine scaffolds. Post-synthetic modifications (e.g., chlorination, sulfur alkylation) are then applied to introduce the chloro and methylsulfanyl groups. Solvent choice (e.g., ethanol or acetic acid) and catalytic acid (HCl or Lewis acids) are critical for yield optimization .

Basic: What spectroscopic techniques are prioritized for characterizing this compound, and what key spectral signatures are expected?

Answer:

  • ¹H/¹³C NMR :
    • The methylsulfanyl group (-SCH₃) appears as a singlet near δ 2.5 ppm (¹H) and δ 15–20 ppm (¹³C).
    • The ester carbonyl (COOCH₃) resonates at δ 165–170 ppm (¹³C).
    • Pyrimidine ring protons exhibit splitting patterns consistent with substitution at positions 2, 4, and 6 .
  • Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) at m/z 218.66 confirms the molecular weight. Fragmentation patterns include loss of COOCH₃ (Δ m/z -59) and Cl (Δ m/z -35) .
  • IR Spectroscopy : Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-Cl stretch) .

Advanced: How can single-crystal X-ray diffraction resolve ambiguities in the molecular structure, and what intermolecular interactions stabilize the crystal lattice?

Answer:
X-ray crystallography provides unambiguous confirmation of:

  • Pyrimidine ring planarity : Bond lengths (e.g., C-Cl: ~1.73 Å) and angles confirm substitution patterns.
  • Intermolecular interactions :
    • C-H···O hydrogen bonds between the ester carbonyl and adjacent methyl groups (distance ~2.8 Å).
    • S···π interactions between the methylsulfanyl sulfur and aromatic rings (distance ~3.4 Å).
    • Graph set analysis (e.g., R₂²(8) motifs) reveals a 2D hydrogen-bonded network .
Selected Bond Lengths (Å) Values
C6-Cl11.73
C2-S11.78
C4-O11.21

Advanced: How should researchers address contradictory biological activity data (e.g., kinase inhibition vs. cytotoxicity) reported for this compound?

Answer: Contradictions may arise from:

  • Assay variability : Differences in cell lines (e.g., cancer vs. non-cancer models) or kinase isoforms (e.g., Src vs. Abl).
  • Metabolic stability : Rapid ester hydrolysis in vivo can generate active metabolites (e.g., free carboxylic acid), altering observed effects .
    Methodological recommendations :
  • Standardize assay protocols (e.g., ATP concentration, incubation time).
  • Use isotopic labeling (³H/¹⁴C) to track metabolic pathways.
  • Perform comparative studies with structural analogs (e.g., replacing -SCH₃ with -OCH₃) to isolate structure-activity relationships .

Advanced: What strategies optimize regioselectivity in nucleophilic substitution reactions at the C2 and C6 positions of the pyrimidine ring?

Answer:

  • C6 Chlorine substitution : The electron-withdrawing ester group at C4 activates C6 for nucleophilic attack. Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C) for reactions with amines or thiols.
  • C2 Methylsulfanyl replacement : The -SCH₃ group is less labile but can be oxidized to -SO₂CH₃ for enhanced leaving-group ability. Oxone® or mCPBA in dichloromethane at 0°C selectively oxidizes -SCH₃ without affecting the ester .

Key consideration : Steric hindrance from the C4 ester directs nucleophiles to the C6 position, while electronic effects dominate at C2.

Advanced: How can hydrogen-bonding patterns in the crystal structure inform co-crystallization strategies for drug formulation?

Answer:
The C-H···O and S···π interactions (see FAQ 3) suggest compatibility with co-formers bearing hydrogen-bond donors (e.g., carboxylic acids) or aromatic moieties. For example:

  • Co-crystallization with succinic acid may enhance solubility via extended R₂²(8) motifs.
  • π-Stacking with caffeine derivatives could improve thermal stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
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Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

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